molecular formula C18H21N3O2 B2404291 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide CAS No. 2034436-96-7

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2404291
CAS RN: 2034436-96-7
M. Wt: 311.385
InChI Key: PXILWIGLHRSTFH-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide, also known as compound X, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • This compound and its derivatives have been synthesized and evaluated as corrosion inhibitors. For instance, derivatives were tested for their efficiency in preventing corrosion in acidic and mineral oil mediums, showing promising results in some cases (Yıldırım & Cetin, 2008).

Molecular and Crystal Structures

  • The molecular and crystal structures of similar compounds have been extensively studied. For example, the structures of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide have been examined, highlighting the importance of intermolecular interactions in their crystal packing (Jing-lin Wang, 2009).

Synthesis and Biological Evaluation

  • Various derivatives of this compound have been synthesized and evaluated for their biological activities. For example, a study on the synthesis and antimicrobial activity of thiazole and pyridone derivatives based on N-cyclohexyl-2-cyanoacetamide has been conducted, showing potential applications in antibacterial and antifungal areas (G. E. Ali et al., 2010).

Antiallergic Agents

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides, a class of compounds related to this chemical, have been explored as antiallergic agents. Some of these compounds showed significant potency in histamine release assays (Cecilia Menciu et al., 1999).

Intramolecular Cyclization Studies

  • Studies on intramolecular cyclization, leading to the formation of pyrrolidin-2-ones and related structures, have also been carried out using similar compounds (G. Giambastiani et al., 1998).

properties

IUPAC Name

2-pyridin-3-yl-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(12-14-4-3-10-19-13-14)21-15-6-8-16(9-7-15)23-18-5-1-2-11-20-18/h1-5,10-11,13,15-16H,6-9,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILWIGLHRSTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.